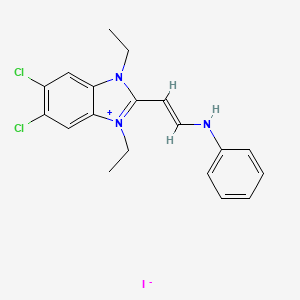

2-(2-anilinovinyl)-5,6-dichloro-1,3-diethyl-1H-3,1-benzimidazol-3-ium iodide

Übersicht

Beschreibung

2-(2-anilinovinyl)-5,6-dichloro-1,3-diethyl-1H-3,1-benzimidazol-3-ium iodide, also known as AVI-4126, is a synthetic compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of antisense oligonucleotides, which are short strands of nucleic acids that can bind to specific messenger RNA molecules and inhibit their translation into proteins. AVI-4126 has been shown to target the messenger RNA of the protein kinase C-alpha (PKCα), which is involved in the regulation of cell growth and survival.

Wirkmechanismus

2-(2-anilinovinyl)-5,6-dichloro-1,3-diethyl-1H-3,1-benzimidazol-3-ium iodide works by binding to the messenger RNA of PKCα and preventing its translation into protein. This leads to a decrease in the levels of PKCα in the cell, which can have various effects depending on the specific disease being targeted. In cancer, the decrease in PKCα levels could lead to a decrease in cell growth and survival. In heart failure, the decrease in PKCα levels could prevent or reverse the remodeling of heart tissue. In viral infections, the decrease in PKCα levels could prevent the replication of the virus.

Biochemical and physiological effects:

2-(2-anilinovinyl)-5,6-dichloro-1,3-diethyl-1H-3,1-benzimidazol-3-ium iodide has been shown to have various biochemical and physiological effects, depending on the specific disease being targeted. In cancer, 2-(2-anilinovinyl)-5,6-dichloro-1,3-diethyl-1H-3,1-benzimidazol-3-ium iodide has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. In heart failure, 2-(2-anilinovinyl)-5,6-dichloro-1,3-diethyl-1H-3,1-benzimidazol-3-ium iodide has been shown to improve heart function and prevent or reverse the remodeling of heart tissue in animal models. In viral infections, 2-(2-anilinovinyl)-5,6-dichloro-1,3-diethyl-1H-3,1-benzimidazol-3-ium iodide has been shown to inhibit the replication of certain viruses in vitro.

Vorteile Und Einschränkungen Für Laborexperimente

2-(2-anilinovinyl)-5,6-dichloro-1,3-diethyl-1H-3,1-benzimidazol-3-ium iodide has several advantages for lab experiments, including its specificity for PKCα and its ability to be easily synthesized and purified. However, there are also some limitations to using 2-(2-anilinovinyl)-5,6-dichloro-1,3-diethyl-1H-3,1-benzimidazol-3-ium iodide in lab experiments. For example, the delivery of 2-(2-anilinovinyl)-5,6-dichloro-1,3-diethyl-1H-3,1-benzimidazol-3-ium iodide to target cells can be challenging, as it is a charged molecule that cannot easily cross cell membranes. Additionally, the effects of 2-(2-anilinovinyl)-5,6-dichloro-1,3-diethyl-1H-3,1-benzimidazol-3-ium iodide can be difficult to interpret, as they can depend on various factors such as the concentration of the molecule and the specific disease being targeted.

Zukünftige Richtungen

There are several future directions for the study of 2-(2-anilinovinyl)-5,6-dichloro-1,3-diethyl-1H-3,1-benzimidazol-3-ium iodide. One direction is to further investigate its potential therapeutic applications in cancer, heart failure, and viral infections. Another direction is to optimize its delivery to target cells, for example by using nanoparticles or other delivery vehicles. Additionally, further research is needed to fully understand the effects of 2-(2-anilinovinyl)-5,6-dichloro-1,3-diethyl-1H-3,1-benzimidazol-3-ium iodide on cell signaling and other cellular processes. Finally, the development of new antisense oligonucleotides targeting other disease-associated genes could lead to the discovery of new therapeutic agents.

Synthesemethoden

2-(2-anilinovinyl)-5,6-dichloro-1,3-diethyl-1H-3,1-benzimidazol-3-ium iodide is synthesized using solid-phase chemistry, which involves the stepwise addition of nucleotide monomers to a solid support. The sequence of nucleotides in 2-(2-anilinovinyl)-5,6-dichloro-1,3-diethyl-1H-3,1-benzimidazol-3-ium iodide is designed to be complementary to a specific region of the messenger RNA of PKCα. The final product is then purified using high-performance liquid chromatography (HPLC) to remove any impurities.

Wissenschaftliche Forschungsanwendungen

2-(2-anilinovinyl)-5,6-dichloro-1,3-diethyl-1H-3,1-benzimidazol-3-ium iodide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, heart failure, and viral infections. In cancer, PKCα is often overexpressed, leading to uncontrolled cell growth and survival. By inhibiting the translation of PKCα, 2-(2-anilinovinyl)-5,6-dichloro-1,3-diethyl-1H-3,1-benzimidazol-3-ium iodide could potentially slow down or stop the growth of cancer cells. In heart failure, PKCα is involved in the remodeling of heart tissue, which can lead to further deterioration of heart function. 2-(2-anilinovinyl)-5,6-dichloro-1,3-diethyl-1H-3,1-benzimidazol-3-ium iodide could potentially prevent or reverse this remodeling process. In viral infections, PKCα is involved in the replication of certain viruses, such as hepatitis C virus. 2-(2-anilinovinyl)-5,6-dichloro-1,3-diethyl-1H-3,1-benzimidazol-3-ium iodide could potentially inhibit the replication of these viruses and prevent the spread of infection.

Eigenschaften

IUPAC Name |

N-[(E)-2-(5,6-dichloro-1,3-diethylbenzimidazol-3-ium-2-yl)ethenyl]aniline;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19Cl2N3.HI/c1-3-23-17-12-15(20)16(21)13-18(17)24(4-2)19(23)10-11-22-14-8-6-5-7-9-14;/h5-13H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDNIHDGMSRFCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC(=C(C=C2[N+](=C1C=CNC3=CC=CC=C3)CC)Cl)Cl.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=CC(=C(C=C2[N+](=C1/C=C/NC3=CC=CC=C3)CC)Cl)Cl.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl2IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dichloro-1,3-diethyl-2-[2-(phenylamino)vinyl]-1H-benzimidazolium iodide | |

CAS RN |

4751-23-9 | |

| Record name | 1H-Benzimidazolium, 5,6-dichloro-1,3-diethyl-2-[2-(phenylamino)ethenyl]-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4751-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazolium, 5,6-dichloro-1,3-diethyl-2-(2-(phenylamino)ethenyl)-, iodide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004751239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazolium, 5,6-dichloro-1,3-diethyl-2-[2-(phenylamino)ethenyl]-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5,6-dichloro-1,3-diethyl-2-[2-(phenylamino)vinyl]-1H-benzimidazolium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isopropyl-1-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B5295278.png)

![N-(2-ethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5295287.png)

![1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5295300.png)

![(3R*,3aR*,7aR*)-1-(2-furoyl)-3-(3-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5295307.png)

![N-benzyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea](/img/structure/B5295319.png)

![7-{[2-(hydroxymethyl)-1H-benzimidazol-5-yl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5295327.png)

![2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5295334.png)

![(4aS*,8aR*)-1-isobutyl-6-[3-(1H-pyrrol-1-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5295339.png)

![2,2-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide](/img/structure/B5295345.png)

![2-{2-chloro-6-ethoxy-4-[(methylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5295365.png)

![1-[(3-methylphenyl)acetyl]indoline](/img/structure/B5295373.png)

![2-methylbenzo-1,4-quinone 1-[O-(4-bromobenzoyl)oxime]](/img/structure/B5295384.png)